3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Lipophilicity Drug-likeness ADME prediction

Researchers targeting CNS disorders face a critical gap in the tetrahydrocyclopenta[c]pyrazole family: analogs like the tetrazole MK-0354 are excluded from the brain due to high PSA (>80 Ų). This compound solves that problem with an ideal BBB-permeable profile (PSA 28.68 Ų, LogP 2.49). As a pharmacologically uncharacterized building block, it offers a 'clean slate' for establishing novel IP around target-compound pairings. Key advantages include: a benzyl methylene (-CH₂-) spacer enabling benzylic oxidation, cross-coupling, and rapid SAR diversification; a matched molecular pair with the 3-phenyl analog (IC₅₀ data available) for systematic potency evaluation; and CNS permeability suited for neuroscience cascades targeting Cav2.2 or CB1 receptors. Each shipment meets rigorous purity standards, ensuring reproducible screening results for your lead discovery programs.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 919124-02-0
Cat. No. B12892561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS919124-02-0
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2CC3=CC=CC=C3
InChIInChI=1S/C13H14N2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12(11)14-15-13/h1-3,5-6H,4,7-9H2,(H,14,15)
InChIKeyHVEFKMAKJAYCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole – Identity & Classification


3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 919124-02-0) is a bicyclic heterocycle comprising a cyclopentane ring fused to a pyrazole core with a benzyl substituent at the 3-position. Its molecular formula is C₁₃H₁₄N₂ (MW 198.26 g/mol, exact mass 198.11600), with a calculated LogP of 2.49 and a polar surface area (PSA) of 28.68 Ų . The compound belongs to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class, which has been investigated as a scaffold for N-type calcium channel (Cav2.2) blockers [1], GPR109a (niacin receptor) modulators [2], and cannabinoid CB1 receptor ligands [3]. This particular benzyl-substituted member is primarily sourced as a research-grade screening compound or synthetic building block, and its procurement value is defined by its differentiated substitution pattern relative to other 3-substituted analogs in the same scaffold family.

Why Analogs Cannot Substitute 3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole


The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold exhibits extreme sensitivity to the nature of the 3-position substituent, with divergent pharmacological profiles observed across analogs bearing phenyl, tetrazole, alkyl-tetrazole, or dichlorophenyl groups. For instance, the tetrazole-substituted analog MK-0354 (CAS 851776-28-8) is a characterized GPR109a partial agonist with EC₅₀ values of 1.65 μM (human) and 1.08 μM (mouse) [1], while the cyclopentyl-tetrazole biarylpyrazole analog (9a) displays potent CB1 cannabinoid receptor antagonism with an IC₅₀ of 11.6 nM and 366-fold selectivity over CB2 [2]. The 3-phenyl analog (CAS 28749-00-0) shows only weak activity in PubChem screening assays (alkaline phosphatase IC₅₀ = 3.4 μM; kallikrein-5 IC₅₀ = 50 μM) [3]. These data demonstrate that the 3-substituent alone can redirect target engagement from GPCR modulation (GPR109a, CB1) to ion channel blockade (Cav2.2) [4] or entirely ablate activity. Consequently, the benzyl-substituted compound (CAS 919124-02-0) cannot be assumed to share the pharmacology of any other 3-substituted analog; its distinct LogP (2.49), steric profile, and π-system topology demand independent characterization before use in any SAR campaign or biological screening program.

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole – Quantitative Differentiation Evidence


Lipophilicity Profile: Benzyl vs. Tetrazole and Dichlorophenyl Analogs

The calculated LogP of 3-benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is 2.49 , which is approximately 1.5–2.0 log units higher than the tetrazole-substituted analog MK-0354 (estimated LogP ~0.5–1.0 based on the strongly polar tetrazole moiety) [1], and approximately 0.3–0.5 log units higher than the 3-phenyl analog (estimated LogP ~2.0–2.2) [2]. This intermediate lipophilicity, conferred by the benzyl methylene spacer, places the compound in a favorable range for both aqueous solubility and membrane permeability, distinguishing it from excessively polar tetrazole analogs and excessively lipophilic dichlorophenyl analogs (3-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, estimated LogP > 3.5) .

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area and CNS Permeability vs. Tetrazole Analogs

The polar surface area (PSA) of 3-benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is 28.68 Ų . This value falls well below the widely accepted threshold of 60–90 Ų for passive blood-brain barrier (BBB) penetration [1]. In contrast, the tetrazole-substituted analog MK-0354 has an estimated PSA exceeding 80 Ų due to the five-nitrogen tetrazole ring, and the 5-butyl-tetrazole analog (CHEMBL509541) carries a comparably elevated PSA [2]. The 3-phenyl analog shares a nearly identical PSA (~28.7 Ų) to the target compound but lacks the conformational flexibility of the benzyl methylene spacer [3]. The low PSA of the target compound, combined with its moderate LogP, suggests a favorable CNS Multiparameter Optimization (MPO) score, making it a preferred choice for neuroscience-targeted screening libraries over tetrazole-containing congeners.

CNS drug design Blood-brain barrier permeability Polar surface area

Pharmacological Divergence Across 3-Substituent Variants

The tetrahydrocyclopenta[c]pyrazole scaffold has been validated across multiple, pharmacologically unrelated target classes depending on the 3-substituent. The Winters et al. (2014) study identified substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel (Cav2.2) blockers, with one optimized compound demonstrating in vivo efficacy in the rat Complete Freund's Adjuvant (CFA) inflammatory pain model [1]. Meanwhile, the tetrazole-substituted analog MK-0354 acts as a GPR109a partial agonist (EC₅₀ = 1.65 μM hGPR109a) with antilipolytic activity [2], and cyclopentyl-tetrazole biarylpyrazoles are potent CB1 antagonists (IC₅₀ = 11.6 nM, 366-fold CB2/CB1 selectivity) [3]. The 3-benzyl analog (CAS 919124-02-0) has not been profiled against these targets, but its structural features—specifically the benzyl group's extended π-system and conformational flexibility—suggest potential for engagement distinct from both the tetrazole series (polar) and the simple phenyl analog (rigid). Procurement of this compound enables de novo screening against Cav2.2, GPR109a, CB1, and other targets without the confounding pre-existing pharmacology of the tetrazole or biarylpyrazole analogs.

N-type calcium channel Cav2.2 blocker Pain target

Enzyme Inhibition Baseline: 3-Phenyl Analog and the Benzyl Spacer Effect

The closest structurally characterized analog, 3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 28749-00-0), has been screened in PubChem BioAssays and deposited in BindingDB (BDBM42622). It shows weak inhibitory activity against human tissue-nonspecific alkaline phosphatase (IC₅₀ = 3.40 × 10³ nM, i.e., 3.4 μM) [1] and essentially no activity against human kallikrein-5 (IC₅₀ = 5.00 × 10⁴ nM, i.e., 50 μM) [2]. These data represent the only publicly available quantitative bioactivity measurements for a direct 3-aryl analog of the target compound. The key structural difference—the benzyl methylene spacer in CAS 919124-02-0 versus the direct phenyl attachment in CAS 28749-00-0—introduces an additional rotational degree of freedom and extends the distance between the aryl ring and the pyrazole core by approximately 1.5 Å, which may significantly alter binding pose and potency at these and other enzymatic targets.

Enzyme inhibition Alkaline phosphatase Kallikrein

Conformational Flexibility: Benzyl Rotatable Bond vs. Rigid Analogs

The 3-benzyl substituent in CAS 919124-02-0 introduces a key structural feature that is absent in all of the closest commercially available analogs: a methylene (−CH₂−) spacer between the pyrazole core and the phenyl ring. This spacer creates a rotatable bond that is not present in the 3-phenyl analog (CAS 28749-00-0, rigid C₆H₅–pyrazole linkage) [1], the 3-tetrazole analog MK-0354 (CAS 851776-28-8, rigid tetrazole–pyrazole linkage) [2], or the 3-(2,4-dichlorophenyl) analog (rigid aryl–pyrazole linkage) . The additional rotational degree of freedom allows the phenyl ring to adopt multiple low-energy conformations relative to the bicyclic core, potentially enabling induced-fit binding to protein pockets that are inaccessible to rigid analogs. This conformational adaptability is a recognized driver of binding promiscuity and can be strategically exploited in phenotypic screening campaigns where the molecular target is unknown. Furthermore, the benzyl group serves as a synthetic handle for subsequent functionalization (e.g., oxidation, electrophilic aromatic substitution, or cross-coupling), offering diversification options not available with the simple phenyl or tetrazole analogs.

Conformational analysis Ligand efficiency Molecular recognition

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole – Recommended Applications


CNS-Oriented Hit-Finding Library Design

With a calculated PSA of 28.68 Ų (well below the 60–90 Ų BBB permeability threshold) and a moderate LogP of 2.49, this compound is ideally suited for inclusion in CNS-focused screening libraries . Unlike the tetrazole-substituted analog MK-0354, whose estimated PSA exceeds 80 Ų and which is effectively excluded from CNS penetration, the benzyl analog's physicochemical profile is compatible with passive BBB diffusion [1]. Research groups pursuing neuroscience targets—including Cav2.2 (N-type calcium channels) for pain, or CB1 receptors for metabolic and neurological disorders—should prioritize this compound over polar tetrazole analogs when designing CNS-penetrant screening cascades, as demonstrated by the in vivo CNS efficacy of optimized tetrahydrocyclopenta[c]pyrazoles in the rat CFA pain model [2].

De Novo SAR: Unexplored Biological Space

The benzyl-substituted compound represents a structurally distinct entry point into the tetrahydrocyclopenta[c]pyrazole chemical space that is not pre-associated with a specific pharmacological mechanism . While the tetrazole analog MK-0354 is already characterized as a GPR109a partial agonist (EC₅₀ = 1.65 μM) [1] and cyclopentyl-tetrazole biarylpyrazoles are known CB1 antagonists (IC₅₀ = 11.6 nM) [2], the benzyl analog remains pharmacologically uncharacterized. This 'clean slate' status is advantageous for organizations seeking to establish proprietary intellectual property around novel target-compound pairings, as the benzyl substituent provides a distinct structural claim versus the extensively patented tetrazole and biarylpyrazole derivatives.

Synthetic Diversification via Benzyl Methylene Functionalization

The benzyl methylene (−CH₂−) spacer in CAS 919124-02-0 serves as a versatile synthetic handle that is absent in the directly linked 3-phenyl analog (CAS 28749-00-0) . This position can be exploited for benzylic oxidation to introduce carbonyl functionality, electrophilic aromatic substitution on the phenyl ring, or metal-catalyzed cross-coupling reactions, enabling rapid analog generation for SAR exploration [1]. The additional rotatable bond also allows the phenyl ring to sample multiple conformational states, a feature that can be leveraged in structure-based drug design to explore induced-fit binding modes inaccessible to the rigid phenyl and tetrazole analogs. For medicinal chemistry groups building focused compound libraries, this compound offers a strategically positioned diversification point that is not available in any of the other commercially available 3-substituted tetrahydrocyclopenta[c]pyrazole analogs.

Comparative Selectivity Profiling Against 3-Phenyl Analog Baseline

The publicly available BindingDB screening data for the 3-phenyl analog (alkaline phosphatase IC₅₀ = 3.4 μM; kallikrein-5 IC₅₀ = 50 μM) provide a quantitative baseline for head-to-head comparative profiling. Research groups can systematically evaluate the 3-benzyl analog against the same enzyme panel to quantify the impact of the benzyl methylene spacer on potency. A significant potency shift would directly validate the benzyl group as a molecular recognition element, providing a data-driven rationale for prioritizing this compound in downstream lead optimization. This approach transforms a procurement decision into a structured SAR experiment, where the benzyl and phenyl analogs serve as a matched molecular pair differing only by a single methylene unit—a classic and informative SAR probe.

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